molecular formula C20H14S B14233082 4-(Anthracen-9-YL)benzene-1-thiol CAS No. 820972-70-1

4-(Anthracen-9-YL)benzene-1-thiol

Cat. No.: B14233082
CAS No.: 820972-70-1
M. Wt: 286.4 g/mol
InChI Key: SMEFITROQDJGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Anthracen-9-YL)benzene-1-thiol: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound features an anthracene moiety attached to a benzene ring, which is further substituted with a thiol group (-SH). This unique structure imparts specific photophysical and chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)benzene-1-thiol typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 4-(Anthracen-9-YL)benzene-1-thiol is primarily based on its ability to participate in photophysical processes. The anthracene moiety can absorb light and undergo electronic transitions, leading to fluorescence emission. The thiol group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions . This interaction can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Uniqueness: 4-(Anthracen-9-YL)benzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological interactions. The thiol group allows for specific reactions, such as thiol-disulfide exchange, which are not possible with the other similar compounds .

Properties

CAS No.

820972-70-1

Molecular Formula

C20H14S

Molecular Weight

286.4 g/mol

IUPAC Name

4-anthracen-9-ylbenzenethiol

InChI

InChI=1S/C20H14S/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,21H

InChI Key

SMEFITROQDJGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.